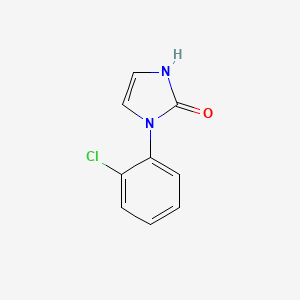![molecular formula C21H20ClN3O4S B2638053 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline CAS No. 442650-03-5](/img/structure/B2638053.png)
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a chloro group, a methanesulfonyl group, and a pyrazolyl group, making it a unique molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the chloro and methoxy groups. The pyrazolyl group is then added through a cyclization reaction, and the methanesulfonyl group is introduced via sulfonation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrazolyl groups.
Reduction: Reduction reactions can target the chloro and methanesulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dechlorinated or desulfonated compounds.
Applications De Recherche Scientifique
2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
- 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy-phenyl]-1,2-tetramethylene-4pyrazolin-3-one
Comparison: Compared to similar compounds, 2-chloro-3-[1-methanesulfonyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline stands out due to its unique substitution pattern on the quinoline core. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-chloro-6-methoxy-3-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-15-6-4-13(5-7-15)19-12-20(25(24-19)30(3,26)27)17-11-14-10-16(29-2)8-9-18(14)23-21(17)22/h4-11,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXPPYWNASNTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=CC(=CC4=C3)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2637973.png)
![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![methyl 3-(3-chloro-4-fluorophenyl)-2-{ethyl[(furan-2-yl)methyl]amino}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2637978.png)
![1-(2,5-difluorophenyl)-N-{2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}methanesulfonamide](/img/structure/B2637980.png)
![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)


![(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2637987.png)




